

# Why did Rivipansel fail to meet its primary endpoint in the RESET trial?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Rivipansel |           |
| Cat. No.:            | B610495    | Get Quote |

## Rivipansel RESET Trial: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the outcomes of the Phase 3 RESET trial for **Rivipansel**.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of **Rivipansel** to meet its primary endpoint in the RESET trial?

The RESET trial, a Phase 3, multicenter, randomized, double-blind, placebo-controlled study, did not meet its primary endpoint of "time to readiness-for-discharge"[1][2][3]. While the treatment showed a biological effect by reducing soluble E-selectin, this did not translate into a statistically significant improvement in the overall study population when compared to placebo[4][5].

A key finding from a post-hoc analysis suggests that the timing of drug administration was a critical factor. Patients who received **Rivipansel** within 26.4 hours of the onset of vaso-occlusive crisis (VOC) pain experienced a statistically significant reduction in time to readiness-for-discharge compared to those who received the placebo. This suggests that earlier intervention may be necessary for the drug to be effective.



Q2: What was the mechanism of action for Rivipansel?

**Rivipansel** is a pan-selectin inhibitor designed to block the activity of selectins, which are cell adhesion molecules. In sickle cell disease, selectins are unusually abundant in blood vessels, leading to the adhesion of blood cells to vessel walls and each other, causing vaso-occlusion and severe pain. By inhibiting E-selectin, P-selectin, and L-selectin, **Rivipansel** aimed to prevent this cell adhesion and restore blood flow.

Q3: What were the primary and secondary endpoints of the RESET trial?

The primary and key secondary endpoints for the RESET trial were as follows:

- Primary Endpoint: Time to readiness-for-discharge.
- Key Secondary Endpoints:
  - Time-to-discharge.
  - Cumulative intravenous (IV) opioid consumption.
  - Time to discontinuation of IV opioids.

The trial failed to show a statistically significant difference between the **Rivipansel** and placebo groups for any of these endpoints in the overall study population.

#### **Troubleshooting Guide for Experimental Design**

Issue: Lack of efficacy in a clinical trial for a selectin inhibitor.

If you are designing a trial for a similar compound, consider the following potential issues and troubleshooting steps based on the learnings from the RESET trial.

Potential Problem: The therapeutic window for intervention was missed.

 Troubleshooting/Experimental Recommendation: The post-hoc analysis of the RESET trial strongly suggests that the timing of administration is critical. Design protocols that ensure the investigational drug is administered as early as possible after the onset of a vaso-occlusive



crisis. Consider patient-reported outcome measures to precisely document the start of the crisis.

Potential Problem: The primary endpoint may not be sensitive enough to capture the full therapeutic effect.

Troubleshooting/Experimental Recommendation: While "time to readiness-for-discharge" is a
clinically relevant endpoint, it can be influenced by many factors beyond the direct action of
the drug. Consider incorporating more direct measures of vaso-occlusion or blood flow as
secondary or exploratory endpoints. Biomarker analysis, such as the measurement of
soluble E-selectin which was successful in the RESET trial, should be included to confirm
target engagement.

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes of the RESET trial.

Table 1: Primary Endpoint Analysis (Overall Population)

| Endpoint                            | Rivipansel Group<br>(Median Hours) | Placebo Group<br>(Median Hours) | p-value |
|-------------------------------------|------------------------------------|---------------------------------|---------|
| Time to Readiness-<br>for-Discharge | 87.8                               | 93.5                            | 0.79    |

Data sourced from the full analysis of the RESET trial.

Table 2: Post-Hoc Analysis of Early Treatment Subgroup (Treatment within 26.4 hours of VOC pain onset)



| Endpoint                              | Rivipansel Group<br>(Median Hours) | Placebo Group<br>(Median Hours) | p-value |
|---------------------------------------|------------------------------------|---------------------------------|---------|
| Time to Readiness-<br>for-Discharge   | 65.7                               | 122.0                           | < 0.05  |
| Time to Discharge                     | Not specified                      | Not specified                   | < 0.05  |
| Time to Discontinuation of IV Opioids | Not specified                      | Not specified                   | < 0.05  |

Data sourced from the post-hoc analysis of the RESET trial.

### **Experimental Protocols**

**RESET Trial Methodology** 

The RESET trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

- Participants: 345 patients with sickle cell disease, aged six and older, who were hospitalized for a vaso-occlusive crisis requiring treatment with intravenous opioids.
- Randomization: Patients were randomized on a 1:1 basis to receive either Rivipansel or a placebo.
- Treatment Administration: The assigned treatment was administered intravenously every 12 hours for a maximum of 15 doses.
- Follow-up: All participants were followed for 35 days after their last dose to monitor for safety.

#### **Visualizations**

Diagram 1: Rivipansel's Proposed Mechanism of Action









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Pfizer Announces Phase 3 Top-Line Results for Rivipansel in Patients with Sickle Cell Disease Experiencing a Vaso-Occlusive Crisis | Pfizer [pfizer.com]
- 2. pharmatimes.com [pharmatimes.com]
- 3. Pfizer's RESET trial of rivipansel fails to meet endpoints [clinicaltrialsarena.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A randomized clinical trial of the efficacy and safety of rivipansel for sickle cell vasoocclusive crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Why did Rivipansel fail to meet its primary endpoint in the RESET trial?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610495#why-did-rivipansel-fail-to-meet-its-primary-endpoint-in-the-reset-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com